3-amino-2-butenethioamide chemical structure and physical properties
3-amino-2-butenethioamide chemical structure and physical properties
An In-Depth Technical Guide to 3-amino-2-butenethioamide: Structure, Properties, and Applications for Scientific Research
Introduction
3-Amino-2-butenethioamide is a fascinating and versatile bifunctional molecule that stands at the intersection of several key areas in chemical synthesis and drug discovery. Characterized by the presence of a vinylogous thioamide system—an arrangement of an amino group, a carbon-carbon double bond, and a thioamide functional group—it possesses a unique electronic structure and reactivity profile.[1] This guide, prepared for researchers, scientists, and professionals in drug development, provides a comprehensive overview of its chemical structure, physical properties, synthesis, and reactivity. As a Senior Application Scientist, my objective is not merely to list data but to provide context, explain the rationale behind experimental approaches, and highlight the molecule's potential as a valuable intermediate in the creation of novel pharmaceuticals and advanced materials.[1]
Molecular Structure and Isomerism
The fundamental identity of 3-amino-2-butenethioamide is defined by its molecular structure. It consists of a four-carbon butene chain with an amino group (-NH₂) at the third carbon and a thioamide group (-C(S)NH₂) at the second carbon.[1] This arrangement makes it a member of the amino thioamide class of compounds.[1]
The molecular formula is C₄H₈N₂S, and it has a molecular weight of approximately 116.19 g/mol .[1] A critical feature of its structure is the potential for geometric isomerism around the C2=C3 double bond, leading to (E) and (Z) diastereomers. The (Z) isomer, where the amino group and the thioamide group are on the same side of the double bond, is often the thermodynamically more stable form due to the potential for intramolecular hydrogen bonding. This isomerism is a crucial consideration in its synthesis and characterization, as the properties and reactivity of each isomer can differ.
Caption: Chemical structure of 3-amino-2-butenethioamide.
Physicochemical Properties
Understanding the physical properties of a compound is paramount for its application in experimental settings, informing decisions on solvent selection, purification methods, and storage conditions.
| Property | Value | Source |
| CAS Number | 62069-87-8 | [1][2][3] |
| Molecular Formula | C₄H₈N₂S | [1][4] |
| Molecular Weight | 116.19 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 135-138 °C | [2] |
| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [1] |
| Predicted XlogP | 0.2 | [4] |
| Exact Mass | 116.040819 g/mol | [1] |
Spectroscopic Characterization
While comprehensive, peer-reviewed spectral data for 3-amino-2-butenethioamide is not widely published, its structure allows for reliable prediction of its key spectroscopic features. This predictive analysis is an essential tool for researchers to confirm the identity and purity of synthesized material.
| Technique | Predicted Features | Rationale |
| ¹H NMR | δ ~1.8-2.2 ppm (s, 3H, CH₃); δ ~4.5-5.0 ppm (s, 1H, =CH); δ ~5.0-7.0 ppm (br s, 2H, C-NH₂); δ ~7.5-9.5 ppm (br s, 2H, S-C-NH₂) | The methyl protons are adjacent to a C=C bond. The vinyl proton is deshielded by the double bond and thioamide group. The NH₂ protons are broad due to quadrupole broadening and exchange, with two distinct signals for the two different amino groups. |
| ¹³C NMR | δ ~20-25 ppm (CH₃); δ ~90-100 ppm (=CH); δ ~160-170 ppm (C-NH₂); δ ~190-200 ppm (C=S) | The thioamide carbon (C=S) is characteristically deshielded and appears far downfield. The olefinic carbons are in the expected region, influenced by the attached nitrogen and thioamide groups. |
| IR (cm⁻¹) | 3400-3100 (N-H stretching, two bands for NH₂); ~1650-1600 (C=C stretching); ~1620 (N-H scissoring); ~1400-1300 (Thioamide Band II: C-N stretch); ~1100-1000 (Thioamide Band III: C=S stretch) | The spectrum will be dominated by N-H stretches from the two amino groups.[5][6] The C=C stretch is often strong in such conjugated systems. Thioamide bands are complex and result from mixed vibrations.[7] |
| Mass Spec (ESI+) | m/z 117.0481 ([M+H]⁺); m/z 139.0300 ([M+Na]⁺) | Based on the exact mass, these are the expected parent ions for high-resolution mass spectrometry, which are crucial for confirming the molecular formula.[4] |
Synthesis Methodologies
The synthesis of 3-amino-2-butenethioamide can be approached through several established routes in organic chemistry. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.
Method 1: Thionation of the Corresponding Amide
This is a classic and reliable method for preparing thioamides.[8] The core principle is the conversion of the carbonyl oxygen of the corresponding amide, 3-amino-2-butenamide, into a sulfur atom. Lawesson's Reagent is the preferred reagent for this transformation due to its high efficiency and tolerance for a wide range of functional groups.
Sources
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- 2. 3-AMINO-2-BUTENETHIOAMIDE, 98 | 62069-87-8 [chemicalbook.com]
- 3. molbase.com [molbase.com]
- 4. PubChemLite - 3-amino-2-butenethioamide (C4H8N2S) [pubchemlite.lcsb.uni.lu]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 7. Modeling amino-acid side chain infrared spectra: the case of carboxylic residues - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Thioamide synthesis by thionation [organic-chemistry.org]
